Nicosulfuron

Übersicht

Beschreibung

Nicosulfuron ist ein Mitglied der Sulfonylharnstoff-Herbizidfamilie. Es wurde ursprünglich von ISK entdeckt und Anfang der 1990er Jahre unter dem Markennamen Accent® auf den Markt gebracht. Diese Verbindung wird hauptsächlich als post-emergentes Herbizid zur Bekämpfung von Grasunkräutern in Mais, Sorghum und anderen Getreidearten eingesetzt . This compound wirkt, indem es das pflanzliche Enzym Acetolactat-Synthase (ALS) hemmt, das für die Produktion essentieller Aminosäuren unerlässlich ist .

Vorbereitungsmethoden

Nicosulfuron kann über verschiedene Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Chlornikotinsäure mit verschiedenen Reagenzien, um das Zwischenprodukt 2-Aminosulfonyl-N,N-Dimethylpyridin-Amid zu bilden. Dieses Zwischenprodukt wird dann mit Chlorameisensäureester und 2-Amino-4,6-Dimethoxypyrimidin umgesetzt, um this compound zu erhalten . Industrielle Produktionsverfahren verwenden häufig wasserdispergierbare Granulate oder ölbasierte Suspensionskonzentrate .

Analyse Chemischer Reaktionen

Nicosulfuron unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es über Fenton- und Fenton-ähnliche Reaktionen abgebaut wird, die die Verwendung von Eisen und Wasserstoffperoxid beinhalten . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren und Basen, und die gebildeten Hauptprodukte sind typischerweise weniger aktive oder inaktive Metaboliten .

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

Nicosulfuron is primarily used for controlling annual grasses and certain broadleaf weeds in maize crops. It operates by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of essential amino acids. This selective action allows for effective weed management while minimizing damage to maize plants.

Case Study: Efficacy in Maize Cultivation

A study demonstrated that this compound effectively reduced weed biomass by up to 90% in treated maize fields compared to untreated controls. The herbicide was applied at recommended rates, showing significant improvements in crop yield and quality due to reduced competition from weeds .

Effects on Soil Microbial Activity

This compound has been shown to influence soil microbial communities positively and negatively, depending on soil type and herbicide concentration.

Microbial Activity Insights

- In loamy soils, this compound application increased microbial biomass carbon by 23.4% to 42.2% within 14 days post-application .

- Conversely, in sandy soils, it exhibited a detrimental effect, reducing microbial biomass carbon by 9.2% to 18.2% .

These findings highlight the importance of soil composition when assessing the impact of this compound on microbial health.

Soil Enzymatic Response

This compound affects soil enzymatic activities, particularly those related to nitrogen cycling.

Enzyme Activity Observations

- Urease activity increased significantly in loamy soils treated with this compound, enhancing nitrogen availability for plants .

- In contrast, high doses of this compound led to a temporary inhibition of dehydrogenase activity, indicating a complex relationship between herbicide concentration and soil health .

Impact on Plant Metabolism

Research indicates that this compound influences plant metabolic pathways, particularly those related to sugar metabolism.

Metabolic Effects

In this compound-tolerant maize lines, the herbicide enhanced glycolysis and the tricarboxylic acid cycle pathways under stress conditions. This adaptation allowed for improved energy supply despite the herbicide's inhibitory effects on certain metabolic enzymes like hexokinase and phosphofructokinase .

Environmental Considerations

The environmental fate of this compound has been studied concerning its adsorption in various soil types.

Adsorption Studies

Research conducted in Brazil and Iowa indicated that this compound's adsorption coefficient varies significantly across different soils, ranging from to . This variability affects its mobility and potential environmental impact.

Summary Table of this compound's Applications

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Nicosulfuron ähnelt anderen Sulfonylharnstoff-Herbiziden wie Rimsulfuron und Halosulfuron. Es ist einzigartig in seiner hohen Selektivität für Mais und seiner Fähigkeit, ein breites Spektrum an Gras- und Breitblättrigen Unkräutern zu bekämpfen . Andere ähnliche Verbindungen sind Nicorn 040 SC und Maksymus 040 SC, die ebenfalls als Herbizide im Maisanbau eingesetzt werden .

Biologische Aktivität

Nicosulfuron is a selective herbicide widely used for controlling various grass weeds in crops such as maize. Its biological activity primarily revolves around its effects on plant metabolism, soil enzymatic activity, and the physiological responses of treated plants. This article reviews recent findings on this compound's biological activity, including its impact on plant growth, soil health, and metabolic pathways.

This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The herbicide is particularly effective against grass species while having a lesser impact on broadleaf plants.

Effects on Plant Growth and Metabolism

Recent studies have highlighted the complex interactions between this compound treatment and plant metabolic pathways:

- Sugar Metabolism : A study demonstrated that this compound significantly affects sugar metabolism in sweet maize seedlings. The treatment led to an increase in sucrose content in tolerant lines, indicating an adaptive response to herbicide stress. Specifically, the content of sucrose increased by 51.5% to 61.5% over seven days post-application compared to controls .

- Enzymatic Activity : The activities of key enzymes such as sucrose phosphate synthase and sucrose synthase were also enhanced in response to this compound treatment, suggesting a compensatory mechanism to maintain energy supply under stress conditions .

Soil Enzyme Activity

This compound's application has been shown to alter soil enzymatic activity, which can impact soil fertility:

- Urease Activity : A preliminary study found that this compound application resulted in a significant dose-dependent decrease in urease activity at various time points post-application, with maximum inhibition observed at 14 days . This effect was noted to be temporary, with some recovery at later stages.

- Dehydrogenase Activity : Similarly, dehydrogenase activity showed a transitory decline following this compound application, indicating that the herbicide can influence microbial activity in the soil ecosystem .

Case Study 1: this compound in Sweet Corn

A study focused on sweet corn varieties with varying tolerance levels to this compound revealed that tolerant varieties exhibited enhanced detoxification mechanisms. The cytochrome P450 enzyme family played a significant role in metabolizing this compound, allowing tolerant plants to mitigate herbicide-induced damage effectively .

Case Study 2: Control of Imperata cylindrica

Research conducted in Nigeria evaluated the efficacy of this compound against speargrass (Imperata cylindrica). Results indicated that plots treated with this compound had significantly lower biomass of speargrass compared to untreated controls three weeks post-treatment, demonstrating its effectiveness as a weed management tool .

Summary of Biological Activity Findings

Eigenschaften

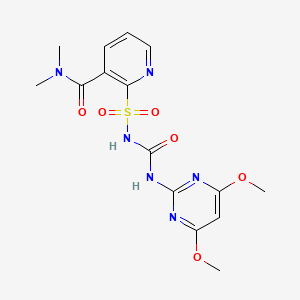

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034764 | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

9.53 g/mL, Density: 0.313 (bulk) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless white solid, Colorless crystals, Tan-colored | |

CAS No. |

111991-09-4 | |

| Record name | Nicosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 °C, MP: 169-172 °C; 140-161 °C (technical) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nicosulfuron?

A1: this compound acts by inhibiting the activity of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine [, , ].

Q2: What are the downstream effects of this compound's inhibition of ALS?

A2: Inhibiting ALS disrupts BCAA synthesis, leading to a cascade of effects:

- Impaired Protein Synthesis: Reduced BCAA availability directly impairs protein synthesis, essential for plant growth and development [, ].

- Disrupted Cell Division and Elongation: BCAAs are critical for cell division and elongation processes, and their depletion inhibits these processes, ultimately leading to plant death [, , ].

- Oxidative Stress: Studies suggest that this compound exposure can also induce oxidative stress in plants, contributing to cellular damage [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C15H18N6O7S and a molecular weight of 410.4 g/mol.

Q4: Does the presence of specific ions in the spray solution affect the efficacy of this compound?

A4: Yes, the presence of certain ions can influence this compound activity. Studies indicate that ammonium salts can enhance phytotoxicity, while sodium bicarbonate generally antagonizes it. The specific effects are dependent on the type of surfactant used [, ].

Q5: Can soil-applied insecticides affect this compound efficacy?

A5: Yes, research shows that soil-applied organophosphate insecticides, particularly Terbufos, can reduce corn tolerance to this compound by inhibiting its metabolism [, , ]. This interaction appears to be related to the inhibition of specific cytochrome P450 enzymes involved in this compound detoxification.

Q6: Do structural analogs of this compound exhibit different levels of herbicidal activity?

A6: Yes, structural variations within the sulfonylurea class of herbicides, to which this compound belongs, can lead to differences in herbicidal activity. For example, Primisulfuron, another sulfonylurea herbicide, shows different selectivity patterns compared to this compound in various plant species [, , , ].

Q7: What is the primary mechanism of resistance to this compound in plants?

A7: The most common mechanism of resistance is through enhanced herbicide metabolism [, ]. Tolerant species can detoxify this compound more rapidly than sensitive ones, typically by enzymatic modifications that render the herbicide inactive.

Q8: Does cross-resistance exist between this compound and other herbicides?

A8: Yes, cross-resistance can occur between this compound and other ALS-inhibiting herbicides. This is because they share the same target site of action [, , ]. If a plant develops resistance to one ALS inhibitor, it might also exhibit resistance to other herbicides in this class.

Q9: Has this compound been shown to have any negative impacts on animals?

A9: Research suggests that exposure to this compound can negatively affect sperm quality and alter testicular structure in male mice. This toxicity is linked to increased apoptosis and changes in the NF-κB signaling pathway in the testes [].

Q10: Can microbial activity contribute to this compound degradation?

A11: Yes, fungal strains like Plectosphaerella cucumerina have been isolated and found to degrade this compound through a co-metabolism process, breaking it down into less harmful metabolites [].

Q11: Are there any alternative weed control strategies that can be integrated to reduce reliance on this compound?

A12: Yes, integrated weed management strategies, such as crop rotation, cover cropping, and mechanical weed control, can be employed to minimize reliance on chemical herbicides like this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.